![molecular formula C10H6N2O3 B12865557 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H6N2O3 and a molecular weight of 202.17 g/mol . This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid typically involves the condensation of aromatic aldehydes with 2-aminophenols, followed by cyclization . The reaction conditions often include the use of catalysts such as LAIL@MNP nonmartial (MNC-19) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced catalytic systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole-2-carboxylic acid: Lacks the cyanomethyl group, which may affect its biological activity.
6-Methylbenzo[d]oxazole-2-carboxylic acid: Contains a methyl group instead of a cyanomethyl group, leading to different chemical properties.
Uniqueness
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid is unique due to its cyanomethyl group, which can enhance its reactivity and biological activity compared to similar compounds . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H6N2O3 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
6-(cyanomethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H6N2O3/c11-4-3-6-1-2-7-8(5-6)15-9(12-7)10(13)14/h1-2,5H,3H2,(H,13,14) |
InChI Key |
NBXLGVQIBBXCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
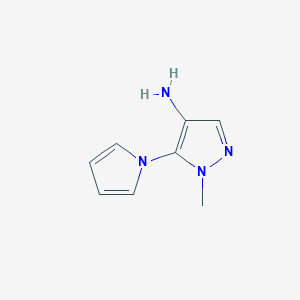
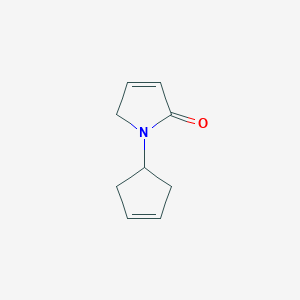

![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
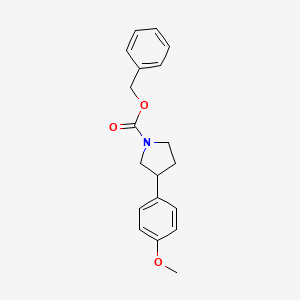
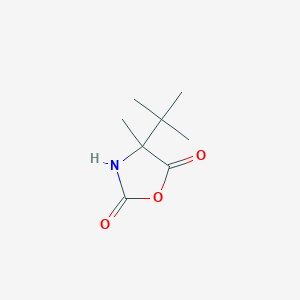
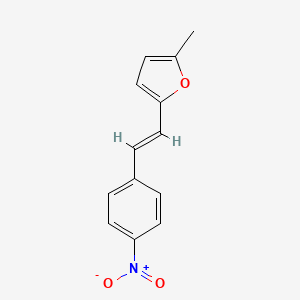
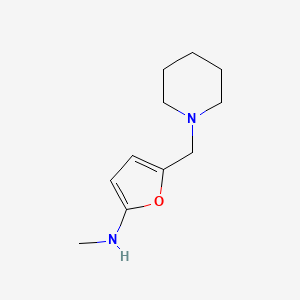
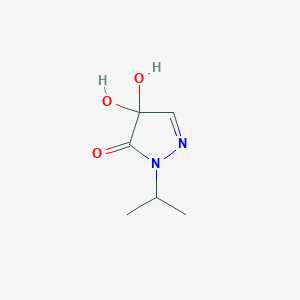
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
